Bleomycin A5

Übersicht

Beschreibung

Bleomycin A5, auch bekannt als Pingyangmycin, ist ein Mitglied der Bleomycin-Familie von Glykopeptid-Antibiotika. Es wurde 1969 im Bezirk Pingyang in der Provinz Zhejiang in China entdeckt und 1978 von der chinesischen Lebensmittel- und Arzneimittelbehörde für den klinischen Einsatz zugelassen. This compound wird hauptsächlich als Antikrebsmittel eingesetzt und ist wirksam bei der Behandlung verschiedener Krebsarten, darunter Hoden-, Eierstock-, Gebärmutterhals-, Kopf-Hals-, Speiseröhren- und Schilddrüsenkarzinome sowie Lymphome .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

BLE-A5 induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. It has been observed to activate caspases and p53, which are crucial for the apoptotic process . BLE-A5 also affects cell cycle dynamics, notably causing G2/M phase arrest in various cancer cell lines such as A549 and HCT116 .

Case Studies

- Lung Cancer : BLE-A5 has demonstrated efficacy in inducing apoptosis in lung cancer cell lines, with studies showing significant reductions in cell viability upon treatment. The IC50 value for BLE-A5 against certain lung cancer cells was determined to be around 193 µM, indicating a concentration-dependent effect on cell survival .

- Nasal Polyps : Recent studies have highlighted BLE-A5's potential in treating nasal polyps by inducing apoptosis in nasal polyp-derived fibroblasts (NPDFs). The drug's ability to alter mitochondrial dynamics and induce cell death via a Bax/Bcl-2-mediated pathway has been documented .

Dermatological Applications

Keloids and Hypertrophic Scars

BLE-A5 is increasingly used for intralesional injections to treat keloids and hypertrophic scars. It works by inducing apoptosis in fibroblasts responsible for excessive collagen production, thereby reducing scar formation . Studies indicate that BLE-A5 leads to diminished collagen synthesis and reduced lysyl oxidase levels in treated fibroblasts, contributing to its therapeutic effects on scar tissue .

Microbiological Applications

BLE-A5 also finds utility in microbiological research. It is employed as a selection agent in gene therapy studies, particularly using the Sh ble gene that confers resistance to bleomycin. This application aids in the identification and selection of genetically modified organisms .

Potential for Combination Therapies

Research indicates that combining BLE-A5 with other therapeutic agents could enhance its anticancer effects. For instance, co-treatment with MAP kinase-ERK kinase inhibitors has shown to synergistically promote apoptosis in tumor cells . This suggests a promising avenue for developing more effective treatment regimens.

Safety and Efficacy

Clinical evaluations have reported that intralesional BLE-A5 injections are safe for use, with manageable side effects. Long-term follow-ups indicate that while some patients experience soft tissue atrophy post-treatment, the overall outcomes are favorable .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism of Action | Notes |

|---|---|---|---|

| Cancer Treatment | Lung cancer, Nasal polyps | Induces apoptosis via ROS generation | Effective against various cancer cell lines |

| Dermatology | Keloids, Hypertrophic scars | Reduces collagen synthesis | Administered via intralesional injection |

| Microbiology | Gene selection | Confers resistance using Sh ble gene | Useful in genetic modification studies |

| Combination Therapies | Enhanced efficacy with other agents | Synergistic effects on apoptosis | Potential for improved treatment outcomes |

Wirkmechanismus

Target of Action

Bleomycin A5, also known as Pingyangmycin, is a glycopeptide antibiotic that exhibits potent antitumor activity . The primary targets of this compound are guanosine-cytosine-rich portions of DNA . It binds to these regions via association of the “S” tripeptide and by partial intercalation of the bithiazole rings .

Mode of Action

It forms a complex with divalent metals like iron, which can produce highly reactive free radicals and Fe (III). These free radicals cause DNA single-strand breaks at 3’-4’ bonds in deoxyribose, yielding free base propenals, especially of thymine .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to increase caspase-3 and p53 levels and inhibit telomerase activity, leading to apoptosis . It also induces DNA damage and senescence in alveolar epithelial cells (AECs), which is considered a key factor in the development of lung pathology .

Pharmacokinetics

this compound, being a hydrophilic molecule, depends on transporters or endocytosis receptors to get inside cells . In humans, it is rapidly eliminated primarily by renal excretion, accounting for approximately half of a dose . In patients with renal compromise or extensive prior cisplatin therapy, the drug half-life can extend from 2 to 4 hours up to 21 hours . Thus, dose adjustments are needed when creatinine clearance is less than or equal to 3N mL/min .

Result of Action

The anticancer activities of this compound rely on their abilities to produce DNA breaks, thus leading to cell death . It has been shown to induce dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in AECs . These effects are probably due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different cellular uptake, DNA repair rate, and/or increased drug detoxification might be some of the reasons for the varying half maximal inhibitory concentration (IC 50) of this compound in different cancer cell lines . Moreover, glycosaminoglycans might be involved in the cellular uptake of this compound .

Biochemische Analyse

Biochemical Properties

Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .

Metabolic Pathways

It is known that it interacts with various enzymes and cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues through transporters or endocytosis receptors

Vorbereitungsmethoden

Bleomycin A5 wird typischerweise durch Fermentation unter Verwendung des Bakteriums Streptomyces verticillus hergestellt. Das Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Verbindung. Der Reinigungsprozess beinhaltet häufig chromatografische Techniken, um this compound von anderen verwandten Verbindungen zu isolieren .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist die Chelatisierung von Metallionen, vor allem Eisen, wodurch ein Pseudoenzym entsteht, das mit Sauerstoff reagiert, um Superoxid- und Hydroxid- freie Radikale zu erzeugen. Diese Radikale sind für die DNA-spaltende Aktivität von this compound verantwortlich . Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Metallionen und Sauerstoff, und die wichtigsten Produkte, die gebildet werden, sind DNA-Fragmente, die aus Strangbrüchen resultieren .

Analyse Chemischer Reaktionen

Bleomycin A5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the chelation of metal ions, primarily iron, which produces a pseudoenzyme that reacts with oxygen to generate superoxide and hydroxide free radicals. These radicals are responsible for the DNA-cleaving activity of this compound . Common reagents used in these reactions include metal ions and oxygen, and the major products formed are DNA fragments resulting from strand breaks .

Vergleich Mit ähnlichen Verbindungen

Bleomycin A5 ist Teil der Bleomycin-Familie, zu der auch andere Verbindungen wie Bleomycin A2 und Bleomycin B2 gehören. Diese Verbindungen haben eine ähnliche chemische Struktur, unterscheiden sich aber in ihren Seitenketten und spezifischen biologischen Aktivitäten. Bleomycin A2 und B2 sind die Hauptbestandteile der Bleomycin-Mischung, die in klinischen Umgebungen eingesetzt wird. This compound ist einzigartig in seiner spezifischen Verwendung in China und seiner besonderen Seitenkettenstruktur, die seine zelluläre Aufnahme und Zytotoxizität beeinflusst. Andere ähnliche Verbindungen sind Phleomycin und Zeocin, die ebenfalls Glykopeptid-Antibiotika mit DNA-spaltender Aktivität sind .

Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der klinischen Praxis. Seine Fähigkeit, DNA-Schäden zu induzieren, und seine Wirksamkeit als Antikrebsmittel unterstreichen seine Bedeutung im Bereich der Medizin.

Eigenschaften

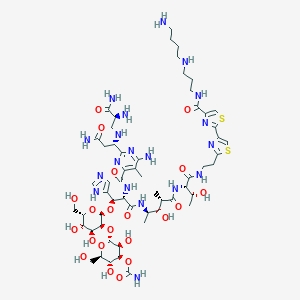

CAS-Nummer |

11116-32-8 |

|---|---|

Molekularformel |

C57H89N19O21S2 |

Molekulargewicht |

1440.6 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 |

InChI-Schlüssel |

QYOAUOAXCQAEMW-CHULVIKSSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Isomerische SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Kanonische SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |

Key on ui other cas no. |

11116-32-8 |

Verwandte CAS-Nummern |

55658-47-4 (hydrochloride) |

Synonyme |

leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.